molecular formula C9H21Ga B14626875 Triisopropylgallium CAS No. 54514-59-9

Triisopropylgallium

カタログ番号: B14626875
CAS番号: 54514-59-9
分子量: 198.99 g/mol
InChIキー: WJJLFCWEKQMHLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Triisopropylgallium can be synthesized through the reaction of gallium trichloride with isopropylmagnesium chloride in an ether solvent. The reaction typically proceeds as follows:

GaCl3+3(i-Pr)MgClGa(i-Pr)3+3MgCl2\text{GaCl}_3 + 3\text{(i-Pr)MgCl} \rightarrow \text{Ga(i-Pr)}_3 + 3\text{MgCl}_2 GaCl3​+3(i-Pr)MgCl→Ga(i-Pr)3​+3MgCl2​

This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination .

化学反応の分析

Types of Reactions

Triisopropylgallium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Triisopropylgallium is widely used in scientific research, particularly in the fields of materials science and semiconductor technology. Some of its applications include:

作用機序

The mechanism by which triisopropylgallium exerts its effects in CVD and MBE processes involves the thermal decomposition of the compound to release gallium atoms. These gallium atoms then react with other elements, such as arsenic or phosphorus, to form the desired semiconductor materials. The molecular targets and pathways involved in these processes are primarily related to the surface chemistry of the substrate and the reactivity of the gallium atoms .

類似化合物との比較

Similar Compounds

  • Trimethylgallium (C₃H₉Ga)
  • Triethylgallium (C₆H₁₅Ga)
  • Tri-n-propylgallium (C₉H₂₁Ga)

Comparison

Triisopropylgallium is unique among these compounds due to its higher thermal stability and lower vapor pressure, making it particularly suitable for high-temperature CVD and MBE processes. Additionally, its larger isopropyl groups provide steric hindrance, which can influence the growth rates and morphologies of the resulting semiconductor materials .

特性

CAS番号

54514-59-9

分子式

C9H21Ga

分子量

198.99 g/mol

IUPAC名

tri(propan-2-yl)gallane

InChI

InChI=1S/3C3H7.Ga/c3*1-3-2;/h3*3H,1-2H3;

InChIキー

WJJLFCWEKQMHLZ-UHFFFAOYSA-N

正規SMILES

CC(C)[Ga](C(C)C)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。